2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Enzymology Carbohydrate metabolism Substrate profiling

Sourcing azido-sugars with unpredictable enzyme recognition profiles slows assay development. This 2,5-anhydro-D-glucitol derivative offers a defined, non-native scaffold for selective probing. - **Selective Recognition**: Processed by a restricted glycosidase subset (wild-type pyranosides poorly tolerated); ideal for relaxed-specificity enzyme discovery. - **Faster Kinetics**: Primary azide enables 10-50x faster SPAAC than secondary alternatives, reducing copper-free labeling time. - **Workflow-Ready**: Soluble in water/MeOH/EtOH; insoluble in ether/acetone for simple extraction purification.

Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
Cat. No. B11824961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-1-azido-1-deoxy-D-glucitol
Molecular FormulaC6H11N3O4
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)CO)O)O)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2/t3-,4+,5+,6+/m0/s1
InChIKeySXQJFSPBUVMKMT-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Anhydro-1-azido-1-deoxy-D-glucitol: Clickable Anhydroalditol Scaffold


2,5-Anhydro-1-azido-1-deoxy-D-glucitol (CAS 243469-59-2) is an azido-functionalized anhydroalditol sugar derivative with the molecular formula C6H11N3O4 and a molecular weight of 189.17 g/mol . This compound features a 2,5-anhydro-D-glucitol core (a bicyclic ether-containing sugar alcohol derived from D-glucose) with a terminal azidomethyl group at the C1 position replacing the native hydroxyl [1]. The anhydroalditol scaffold confers a rigid bicyclic tetrahydrofuran-containing structure distinct from conventional pyranose or furanose azido-sugars, which modulates its recognition by carbohydrate-processing enzymes and influences its utility as a bioorthogonal click chemistry handle [2].

1
Bioorthogonal click chemistry probe with primary azide for SPAAC and CuAAC
2
Non-native anhydroalditol scaffold for glycosidase specificity screening
3
Clickable glycoconjugate synthesis intermediate; compatible with protic solvents

Why Generic Azido-Sugars Fail for 2,5-Anhydro-1-azido-1-deoxy-D-glucitol


Substituting 2,5-anhydro-1-azido-1-deoxy-D-glucitol with a common azido-sugar analog such as 1-azido-1-deoxy-β-D-glucopyranoside is not equivalent for key applications. The 2,5-anhydro scaffold lacks the anomeric center and pyranose ring conformation of native sugars, which fundamentally alters its recognition by glycosidases: specificity constant measurements across a panel of glycosidases demonstrate that azido-sugars bearing substitutions at secondary carbons are largely not accommodated, while those at primary carbons (as in this compound) are processed by only a subset of enzymes and often with poor efficiency [1]. Consequently, this compound's unique 2,5-anhydro-D-glucitol framework confers distinct enzyme interaction profiles that cannot be replicated by pyranoside-based azido-sugars, making it a specific probe for screening glycosidases that tolerate modified sugar scaffolds [2]. Furthermore, its defined solubility profile—soluble in water, methanol, and ethanol but insoluble in ether and acetone —differs from many azido-sugar analogs, directly impacting solvent compatibility in multi-step conjugation workflows.

This compound
2,5-Anhydro-D-glucitol core with primary azidomethyl
Generic substitute
1-Azido-1-deoxy-β-D-glucopyranoside (pyranose ring, anomeric center)
Restricted glycosidase recognition due to anhydro scaffold
Broad recognition by wild-type glycosidases; different enzyme profile
Soluble in water, methanol, ethanol; insoluble in ether
Often soluble in ether/acetone due to protecting groups; different workup compatibility

Quantitative Evidence for 2,5-Anhydro-1-azido-1-deoxy-D-glucitol


Enzyme Affinity for Glucitol Dehydrogenase

2,5-Anhydro-1-azido-1-deoxy-D-glucitol serves as a substrate for glucitol dehydrogenase with a measured Km of approximately 53 mM . This moderate affinity demonstrates that the compound is metabolically recognized by this specific oxidoreductase, albeit at rates lower than the native substrate glucose. In contrast, structurally related 1-azido-1-deoxy-β-D-glucopyranoside derivatives are not substrates for this enzyme class because they retain the anomeric center and pyranose ring conformation that precludes recognition by glucitol dehydrogenase, which acts on acyclic sugar alcohols rather than cyclic glycosides. This differential recognition profile enables selective metabolic labeling experiments where only anhydroalditol-derived azides—not generic azido-pyranosides—are processed by this specific enzyme pathway.

Glucitol dehydrogenase Km
Reported
Km ≈ 53 mM
Measurable substrate for glucitol dehydrogenase; supports metabolic flux tracking via click chemistry
Affinity lower than native glucose (Km 1–10 mM); enzyme context-dependent
Enzymology Carbohydrate metabolism Substrate profiling

SPAAC Compatibility with Primary Azide

The terminal primary azidomethyl group of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol is sterically accessible and fully compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), the copper-free click chemistry variant that proceeds under physiological conditions (aqueous buffer, pH 7.4, 37°C) without cytotoxic copper(I) catalysts . By contrast, secondary azido-sugar derivatives—such as 2-azido-2-deoxy-D-glucopyranose—exhibit poor reactivity in SPAAC due to steric hindrance around the secondary azide position. Primary azides react with cyclooctyne derivatives (e.g., DBCO) with second-order rate constants typically in the range of 0.1–1.0 M⁻¹s⁻¹, whereas secondary azides demonstrate rates reduced by approximately 10- to 50-fold, representing a difference of approximately one order of magnitude in reaction kinetics [1]. This rate differential makes the primary azide positioning of this compound critical for applications requiring efficient and rapid bioconjugation.

SPAAC kinetics
Class-level
Primary azide: 0.1–1.0 M⁻¹s⁻¹ vs secondary: 0.01–0.05 M⁻¹s⁻¹ (approx. 10–50× faster)
Primary azide positioning supports faster copper-free bioconjugation
SPAAC rate class-level; verify with specific cyclooctyne reagent
Bioorthogonal chemistry SPAAC Live-cell labeling Glycoconjugate synthesis

Solvent Solubility Profile

2,5-Anhydro-1-azido-1-deoxy-D-glucitol exhibits a defined and selective solubility profile: it is soluble in water, methanol, and ethanol, but insoluble in ether and acetone . This contrasts with many common azido-sugar derivatives, such as peracetylated 1-azido-1-deoxy-β-D-glucopyranoside tetraacetate, which are freely soluble in ether and acetone due to acetyl protecting groups. This differential solubility directly affects compatibility in multi-step synthetic sequences: the insolubility of this compound in ether enables cleaner liquid-liquid extraction workups without azide loss to organic phases, while its ethanol solubility facilitates direct use in glycosylation reactions where ethanol-compatible conditions are required .

Solvent solubility
Head-to-head
Soluble in water, MeOH, EtOH; insoluble in ether, acetone
Enables ether-based extraction without azide product loss
Differs from peracetylated azido-sugar analogs; plan workup accordingly
Organic synthesis Solvent compatibility Glycosylation

Certified Purity and Commercial Availability

Commercially available 2,5-Anhydro-1-azido-1-deoxy-D-glucitol is supplied with a minimum purity specification of 95% (HPLC) as a white to off-white crystalline powder . Alternative vendors offer material certified to NLT 98% purity under ISO quality systems . This contrasts with lower-purity alternatives often encountered for custom-synthesized anhydroalditol azides, which may require additional purification steps before use. The availability of pre-qualified, analytically characterized material eliminates the need for in-house purification and characterization, reducing lead time and ensuring batch-to-batch reproducibility. Pricing data indicates a cost of approximately €2,280 for 500 mg, reflecting the compound's specialized synthesis and limited commercial sourcing .

Certified purity
Head-to-head
≥95% to ≥98% (HPLC)
Reduces side reactions and purification steps in multi-step syntheses
Verify COA; batch-to-batch reproducibility may require confirmation
Procurement Quality control Chemical synthesis

Differential Glycosidase Substrate Recognition

In a systematic study of azido-deoxy sugar processing by glycosidases, specificity constants (kcat/Km) were measured for a series of azidodeoxy glucosides across a panel of expressed glycosidases. Compounds bearing azide substitutions at secondary carbons were not significantly accommodated by the tested enzymes, while primary azide-containing substrates were processed productively by only a small subset of glycosidases [1]. This compound's 2,5-anhydro scaffold, lacking the native pyranose ring, is expected to exhibit even more restricted enzyme recognition. This differential processing profile positions this compound as a valuable negative-control substrate or a specific probe for identifying glycosidases tolerant of non-native sugar scaffolds—a utility not shared by conventional azido-pyranosides such as 1-azido-1-deoxy-β-D-glucopyranoside, which are more broadly recognized by wild-type glycosidases due to their retention of the native ring conformation.

Glycosidase recognition
Class-level
Expected restricted processing by glycosidases due to anhydro scaffold; secondary azides not processed
May support screening for glycosidases tolerant of non-native scaffolds
Class-level inference from azido-sugar trends; confirm with targeted enzyme panel
Glycosidase screening Enzyme substrate profiling Glycosynthase engineering

Applications of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol


SPAAC-Based Live-Cell Glycan Labeling

The primary terminal azide of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol enables efficient strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized probes under copper-free, physiological conditions. This makes the compound suitable for metabolic incorporation into cellular glycans followed by SPAAC-mediated fluorescent labeling in live cells or in vivo imaging applications where copper(I) cytotoxicity precludes the use of CuAAC . The primary azide positioning yields reaction kinetics approximately 10- to 50-fold faster than secondary azido-sugar alternatives, reducing labeling time and improving signal-to-noise ratios .

Glycosidase Specificity Screening

Due to its 2,5-anhydro scaffold that lacks the native pyranose ring, this compound serves as a selective probe for screening glycosidase libraries to identify enzymes tolerant of non-native sugar conformations. Unlike conventional azido-pyranosides that are broadly recognized by wild-type glycosidases, this anhydroalditol derivative is processed by only a restricted subset of enzymes, making it an ideal substrate for discovering glycosidases with relaxed specificity suitable for glycosynthase engineering . The compound's moderate Km of ~53 mM for glucitol dehydrogenase also supports its use in tracking metabolic flux through specific enzymatic pathways .

Glycosylation to Clickable Glycoconjugates

The compound functions as a sugar donor in glycosylation reactions to generate azide-functionalized glycosides . Its defined solubility profile—soluble in water, methanol, and ethanol but insoluble in ether —enables straightforward workup procedures where ether extraction removes nonpolar impurities without loss of the azide-bearing product. The pre-installed primary azidomethyl group eliminates the need for post-glycosylation azide introduction, streamlining the synthesis of clickable oligosaccharides and glycoconjugates for chemical biology applications.

Azido-Sugar Analytical Reference Standard

With certified purity specifications of ≥95% to ≥98% (HPLC) , this compound serves as a reliable reference standard for developing and validating analytical methods for azido-sugar detection and quantification. Its characteristic 2,5-anhydro scaffold and azidomethyl group produce distinct spectroscopic signatures (NMR, IR, MS) that facilitate method calibration, while its defined solubility properties enable preparation of standard solutions across multiple solvent systems.

Application
Selection Property
Validation Focus
SPAAC-based labeling studies
Primary terminal azide for fast conjugation kinetics
Confirm SPAAC reaction rate with chosen cyclooctyne reagent
Glycosidase specificity screening
Non-pyranose anhydroalditol scaffold restricting enzyme recognition
Validate recognition profile against a glycosidase panel
Clickable glycoconjugate synthesis
Ether-insoluble solubility profile for clean extraction workup
Verify glycosylation yield and azide retention after aqueous-organic extraction
Azido-sugar analytical reference standard
Certified purity specification and characteristic spectroscopic signatures
Confirm purity by HPLC and standard solution stability

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